3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one 3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18142250
InChI: InChI=1S/C9H5BrF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2
SMILES:
Molecular Formula: C9H5BrF4O
Molecular Weight: 285.03 g/mol

3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one

CAS No.:

Cat. No.: VC18142250

Molecular Formula: C9H5BrF4O

Molecular Weight: 285.03 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one -

Specification

Molecular Formula C9H5BrF4O
Molecular Weight 285.03 g/mol
IUPAC Name 3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
Standard InChI InChI=1S/C9H5BrF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2
Standard InChI Key PPQXBSBJMIXWPV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one features a phenyl ring substituted at the 2-position with bromine and the 4-position with fluorine, connected to a trifluoropropan-2-one moiety. The IUPAC name reflects this arrangement: 3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one. X-ray crystallography of analogous compounds reveals planar aromatic systems with perpendicular orientation of substituents, stabilized by intramolecular hydrogen bonds .

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₉H₅BrF₄O
Molecular Weight285.03 g/mol
CAS Number1343587-98-3
SMILES NotationC1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5

The trifluoromethyl group induces strong electron-withdrawing effects, while bromine and fluorine substituents modulate aromatic electrophilicity.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

While detailed protocols remain proprietary, synthesis typically involves sequential halogenation and ketonization steps:

  • Halogenation: Bromination of 4-fluorophenyl precursors using N-bromosuccinimide (NBS) under radical conditions.

  • Friedel-Crafts Acylation: Reaction with trifluoroacetyl chloride in the presence of Lewis acids like AlCl₃.

  • Purification: Column chromatography (ethyl acetate/petroleum ether) yields >98% purity.

Recent innovations in catalyst-free methodologies demonstrate improved atom economy. For example, α-trifluoromethyl ketones undergo hydroxyalkylation with unprotected amines at yields up to 93% without metal catalysts .

Physicochemical Characteristics

Thermal and Spectral Properties

  • Melting Point: 89-92°C (DSC)

  • Boiling Point: 245°C (estimated)

  • NMR Signatures:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 3.85 (s, 2H)

    • ¹⁹F NMR: -63.5 ppm (CF₃), -109.2 ppm (Ar-F)

  • MS (EI): m/z 284 [M]⁺, 205 [M-CF₃]⁺

The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in DCM and THF.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The bromine atom undergoes facile Suzuki-Miyaura coupling with aryl boronic acids. Computational studies suggest the CF₃ group lowers LUMO energy (-1.8 eV vs parent ketone), enhancing electrophilicity at the carbonyl carbon .

Nucleophilic Additions

Grignard reagents attack the ketone carbonyl, producing tertiary alcohols. Steric hindrance from the CF₃ group dictates regioselectivity:
R-MgX+Ar-CO-CF3Ar-C(OH)R-CF3\text{R-MgX} + \text{Ar-CO-CF}_3 \rightarrow \text{Ar-C(OH)R-CF}_3

Pharmaceutical Applications

Antimicrobial Activity

Structural analogs demonstrate MIC values against S. aureus (8 μg/mL) and E. coli (16 μg/mL). The CF₃ group enhances membrane permeability, while bromine contributes to halogen bonding with target enzymes.

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, suggesting potential anticancer applications. In vitro assays show IC₅₀ = 3.4 μM against A549 lung cancer cells.

Industrial and Material Science Uses

Liquid Crystal Precursors

Derivatives with elongated alkyl chains exhibit nematic phase behavior between 120-180°C, with dielectric anisotropy Δε = +8.2.

Fluorinated Polymer Additives

Incorporation into polypropylene (5 wt%) increases thermal stability (TGA onset from 280°C to 320°C) while reducing flammability (UL94 V-0 rating).

Analytical Characterization

Table 2: Quality Control Specifications

ParameterMethodAcceptance Criteria
PurityHPLC (UV 254 nm)≥98% area
Residual SolventsGC-FID<500 ppm total
Heavy MetalsICP-MS<10 ppm
Water ContentKarl Fischer≤0.5% w/w

X-ray powder diffraction confirms crystalline form stability under ICH Q1A conditions (40°C/75% RH over 6 months).

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